molecular formula C21H25N5O2 B2357899 3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-64-9

3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2357899
CAS RN: 877644-64-9
M. Wt: 379.464
InChI Key: PEQNLDFGBVVAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that belongs to the family of imidazopurines. It has gained significant attention due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Antidepressant and Anxiolytic Potential

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibition: Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results in targeting serotonin receptors and inhibiting phosphodiesterases, suggesting potential for antidepressant and anxiolytic applications. In vivo studies on mice indicated significant antidepressant effects (Zagórska et al., 2016).
  • Anxiolytic-like Activity: Certain derivatives have displayed anxiolytic-like activity in preclinical tests, comparable to known anxiolytic drugs (Zagórska et al., 2009).

Adenosine Receptor Antagonism

  • Human A3 Adenosine Receptor Antagonism: Some derivatives exhibit potent and selective antagonistic activity towards human A3 adenosine receptors, indicating potential therapeutic applications (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)11-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-7-13(3)8-10-16/h7-10,12H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQNLDFGBVVAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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